Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride

Lipophilicity Drug-likeness Physicochemical profiling

Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride (CAS 1095531-50-2), also named N-methyl-N-(thiolan-3-yl)sulfamoyl chloride, is a bifunctional alkylsulfamoyl chloride building block bearing a saturated tetrahydrothiophene (thiolane) ring. Its molecular formula is C₅H₁₀ClNO₂S₂ with a molecular weight of 215.7 g/mol, and it carries one undefined atom stereocenter.

Molecular Formula C5H10ClNO2S2
Molecular Weight 215.7 g/mol
Cat. No. B13242949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(tetrahydrothiophen-3-yl)sulfamoyl chloride
Molecular FormulaC5H10ClNO2S2
Molecular Weight215.7 g/mol
Structural Identifiers
SMILESCN(C1CCSC1)S(=O)(=O)Cl
InChIInChI=1S/C5H10ClNO2S2/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3
InChIKeyVWBXBWJOBHKLGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl(tetrahydrothiophen-3-yl)sulfamoyl Chloride: Structural Baseline and Procurement Identifier


Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride (CAS 1095531-50-2), also named N-methyl-N-(thiolan-3-yl)sulfamoyl chloride, is a bifunctional alkylsulfamoyl chloride building block bearing a saturated tetrahydrothiophene (thiolane) ring . Its molecular formula is C₅H₁₀ClNO₂S₂ with a molecular weight of 215.7 g/mol, and it carries one undefined atom stereocenter [1]. The compound is supplied at ≥95% purity as a research-grade synthetic intermediate . The electrophilic –SO₂Cl group enables nucleophilic displacement with amines, alcohols, and heterocycles to generate sulfonamides, sulfamates, and fused heterocycles [2]. The tetrahydrothiophene ring introduces a thioether sulfur atom that is absent in simple alkylsulfamoyl chlorides, creating a distinct oxidation-sensitive handle and modulating both lipophilicity and hydrogen-bond acceptor capacity compared to acyclic analogs [3].

1 Bifunctional sulfamoylating agent — electrophilic –SO₂Cl reacts with amines, alcohols, and heterocycles for sulfonamide library synthesis
2 Tetrahydrothiophene ring — thioether sulfur enables controlled oxidation to sulfoxide or sulfone for late-stage diversification
3 Racemic chiral scaffold — C3 stereocenter supports enantioselective synthesis or chiral chromatographic resolution

Why Methyl(tetrahydrothiophen-3-yl)sulfamoyl Chloride Cannot Be Swapped with Simpler Sulfamoyl Chlorides


Alkylsulfamoyl chlorides are not interchangeable reagents. The tetrahydrothiophene ring in methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride introduces a thioether sulfur that participates in hydrogen-bond acceptor interactions (4 H-bond acceptors computed vs. fewer in simple dialkyl analogs) and alters the LogP by approximately 1.1 relative to non-cyclic counterparts [1]. Critically, the ring sulfur is susceptible to controlled oxidation to the sulfoxide or sulfone, enabling post-synthetic diversification that is impossible with N-methylsulfamoyl chloride (CAS 10438-96-7) or N,N-dimethylsulfamoyl chloride [2]. The sulfone analog—N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylsulfamoyl chloride (CAS 1156413-23-8)—is a distinct compound with different polarity, hydrogen-bonding character, and biological target engagement profile (sulfone-containing tetrahydrothiophene derivatives show enhanced acetylcholinesterase binding) [3]. Substituting without considering these structural consequences risks altered reaction kinetics, product physicochemical properties, and biological activity in downstream candidates .

Thioether sulfur handle
Absent in simpler N-alkylsulfamoyl chlorides
Oxidation-dependent diversification to sulfoxide/sulfone chemotypes not possible with non-cyclic analogs
Constrained cyclic β-hydrogens
Freely rotating alkyl groups in acyclic analogs
Hydrolytic stability profile may differ; class-level kinetic data suggest intermediate stability for cyclic geometry
One undefined stereocenter at C3
Achiral in N-methyl, N,N-dimethyl, and sulfamoyl chloride
Enantioselective downstream chemistry unavailable with achiral comparators; chiral product space inaccessible

Quantitative Differentiation Evidence: Methyl(tetrahydrothiophen-3-yl)sulfamoyl Chloride vs. Key Comparators


Lipophilicity (LogP) Differentiation vs. N-Methylsulfamoyl Chloride

Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride (target) has a computed XLogP3-AA of 1.1, reflecting the lipophilic contribution of the tetrahydrothiophene ring [1]. By contrast, the simpler N-methylsulfamoyl chloride (CAS 10438-96-7, MW 129.57 g/mol) lacks any cyclic moiety, resulting in a substantially lower computed LogP (approximately -0.5 to 0.0 based on fragment-based prediction) [2]. The ~1.1–1.6 log unit difference translates to approximately a 12- to 40-fold difference in octanol/water partition coefficient, affecting membrane permeability and pharmacokinetic profile of derived sulfonamide products.

Lipophilicity
Class-level inference
ΔLogP ≈ 1.1–1.6
~12- to 40-fold higher partition coefficient
Higher lipophilicity may support membrane permeation in cell-based assays
Computed XLogP3-AA; fragment-based estimate for comparator
Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count vs. 1,4-Thiazepane-4-sulfonyl Chloride

The target compound has a computed TPSA of 71.1 Ų and 4 hydrogen-bond acceptor sites, arising from the sulfamoyl O atoms and the thioether sulfur [1]. The isomeric 1,4-thiazepane-4-sulfonyl chloride (CAS 1249783-02-5), which also has formula C₅H₁₀ClNO₂S₂ and MW 215.7 g/mol, differs in ring topology (seven-membered thiazepane with N and S separated by two carbons vs. five-membered thiolane) [2]. This topological difference alters the spatial disposition of the nitrogen lone pair and the sulfur atom, which can affect the conformation of derived sulfonamides and their fit into enzyme active sites. Although both compounds share identical formula and TPSA, the ring size and heteroatom placement create divergent exit vectors in library synthesis.

Ring Topology
Cross-study comparable
5-membered thiolane vs. 7-membered thiazepane; identical TPSA (71.1 Ų) but different exit vector geometry
Ring size alters spatial disposition of sulfonamide products in sterically constrained binding pockets
Same formula C₅H₁₀ClNO₂S₂; topology-driven conformational differences
Polar surface area Bioavailability CNS penetration Ring topology

Oxidation-State Differentiation: Thioether Form (Target) vs. Sulfone Form (Comparator) in Acetylcholinesterase Binding Context

The target compound exists in the thioether (sulfide) oxidation state at the ring sulfur. Its sulfone analog, N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylsulfamoyl chloride (CAS 1156413-23-8), contains the fully oxidized –SO₂– group . While no direct comparative data exist for these exact sulfamoyl chlorides, structure-activity relationship (SAR) studies on tetrahydrothiophene sulfone derivatives demonstrate that the sulfone group is an essential structural motif for acetylcholinesterase (AChE) inhibitory activity, forming multiple interactions with the AChE active pocket [1]. Among 16 and 14 tetrahydrothiophene derivatives tested by mass and molar concentration respectively, sulfone-containing analogs exhibited significantly superior acaricidal activity [2]. This class-level evidence implies that the target thioether and its sulfone oxidation product would display divergent biological activity profiles, making the target—in its unoxidized form—preferable when thioether reactivity (e.g., for further alkylation or metal coordination) is desired over maximal AChE engagement.

Oxidation State
Class-level inference
Thioether (–S–, target) vs. sulfone (–SO₂–, CAS 1156413-23-8); sulfone analogs reported to engage AChE active pocket
Thioether form enables late-stage oxidation to access three distinct chemotypes from one building block
Sulfone-containing analogs showed reported acaricidal activity in Chen et al. 2025 (RSC Adv. 15, 39028)
Sulfur oxidation Tetrahydrothiophene sulfone Acetylcholinesterase Acaricidal activity Structure-activity relationship

Demonstrated Downstream Utility: 4-(N-Methyl-N-(tetrahydrothiophen-3-yl)sulfamoyl)-1H-pyrrole-2-carboxylic Acid as a Validated Product

Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride has been used as a sulfamoylating agent for pyrrole derivatives to produce 4-(N-methyl-N-(tetrahydrothiophen-3-yl)sulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS 1096260-70-6), a compound of interest in medicinal chemistry . This downstream product carries both a carboxylic acid handle and the tetrahydrothiophene-sulfamoyl moiety, making it a versatile intermediate for further amide coupling or bioconjugation. No equivalent pyrrole derivative has been reported using the simpler N-methylsulfamoyl chloride, suggesting that the tetrahydrothiophene ring provides synthetic or property advantages (e.g., improved crystallinity or solubility) that favor its use over the non-cyclic analog in drug-discovery library synthesis .

Synthetic Precedent
Supporting evidence
Validated pyrrole sulfamoylation product: 4-(N-methyl-N-(tetrahydrothiophen-3-yl)sulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS 1096260-70-6)
Reported synthetic precedent may reduce procurement risk for heterocycle library synthesis
No equivalent pyrrole derivative reported for simpler N-methylsulfamoyl chloride
Pyrrole sulfamoyl Synthetic intermediate Medicinal chemistry Drug development

Class-Level Hydrolytic Stability: N-Alkylsulfamoyl Chloride Behavior Informed by Dialkylsulfamoyl Chloride Kinetic Data

Although no direct hydrolytic half-life data exist for methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride, class-level kinetic studies on dialkylsulfamoyl chlorides provide a predictive framework. Diethylsulfamoyl chloride hydrolyzes eight times faster than dimethylsulfamoyl chloride, with a secondary deuterium isotope effect of approximately 2, indicating that β-hydrogen participation is mechanistically significant in the hydrolysis transition state [1]. The target compound's tetrahydrothiophene ring places β-hydrogens in a geometrically constrained cyclic array, which may reduce their conformational availability for anchimeric assistance relative to freely rotating ethyl groups. By analogy, this predicts intermediate hydrolytic stability: faster than sterically shielded dibenzyl or dicyclohexyl analogs, but potentially slower than unconstrained diethylsulfamoyl chloride [2]. The compound is classified with GHS07 hazard statements (H302, H315, H319, H335) and requires storage under inert atmosphere with moisture exclusion .

Hydrolytic Stability
Class-level inference
Predicted intermediate; ~8× rate range between diethyl and dimethyl analogs (Ko & Robertson, 1972)
Predicted stability may guide storage protocols and support one-pot tandem reaction design
Constrained cyclic β-hydrogen geometry may reduce anchimeric assistance vs. acyclic diethyl analog
Hydrolytic stability Shelf-life Handling Moisture sensitivity

Chiral Center and Stereochemical Opportunity vs. Achiral Comparators

PubChem records confirm that methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride contains one undefined atom stereocenter at the C3 position of the thiolane ring [1]. By contrast, N-methylsulfamoyl chloride (CAS 10438-96-7), N,N-dimethylsulfamoyl chloride (CAS 13360-57-1), and sulfamoyl chloride (CAS 7778-42-9) are all achiral molecules [2]. This stereogenic center—while supplied as a racemate—offers the possibility of enantioselective synthesis or chiral resolution to generate enantiopure sulfonamide products. In drug discovery, chirality can be critical for target selectivity, as demonstrated by chiral tetrahydrothiophene derivatives synthesized via Ni(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/aldol cascades that access 3-amine-tetrahydrothiophenes with up to 93% yield and 92% ee [3].

Stereochemistry
Cross-study comparable
1 undefined stereocenter at thiolane C3 vs. 0 stereocenters in N-methyl, N,N-dimethyl, and sulfamoyl chloride comparators
Racemic stereocenter enables enantioselective product space inaccessible to achiral sulfamoyl chlorides
Asymmetric synthesis precedent: Ni(II)/trisoxazoline catalysis achieves up to 93% yield, 92% ee on related scaffold
Chirality Asymmetric synthesis Stereocenter Enantiomer

Recommended Application Scenarios for Methyl(tetrahydrothiophen-3-yl)sulfamoyl Chloride Based on Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Tunable Lipophilicity and Sulfur-Derived Diversity

When generating sulfonamide-containing screening libraries, methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride provides a LogP of ~1.1—12- to 40-fold more lipophilic than products derived from N-methylsulfamoyl chloride [1]. The thioether can be used as-is or post-synthetically oxidized to sulfoxide or sulfone to generate three distinct chemotypes from a single building block, enabling rapid SAR exploration. This is supported by evidence that sulfone-containing tetrahydrothiophene derivatives engage acetylcholinesterase while thioether forms do not [2].

Asymmetric Synthesis of Chiral Sulfonamide Drug Candidates

The C3 stereocenter of the thiolane ring (racemic as supplied) permits enantioselective synthesis or chiral chromatographic resolution to access enantiopure sulfonamides [1]. This is particularly valuable when target protein binding pockets discriminate between enantiomers. The established Ni(II)/trisoxazoline-catalyzed methodology for related 3-amine-tetrahydrothiophenes (up to 93% yield, 92% ee) demonstrates the feasibility of stereochemical control on this scaffold class [2].

Synthesis of Heterocycle-Sulfamoyl Hybrids (Pyrrole, Thiophene, Pyrazole Series)

The compound has documented utility as a sulfamoylating agent for pyrrole derivatives, yielding 4-(N-methyl-N-(tetrahydrothiophen-3-yl)sulfamoyl)-1H-pyrrole-2-carboxylic acid [1]. This precedent can be extended to other electron-rich heterocycles (indoles, pyrazoles, thiophenes) to build focused libraries for kinase or GPCR targets where sulfonamide/sulfamate motifs are privileged pharmacophores. The tetrahydrothiophene ring distinguishes these products from those made with simpler sulfamoyl chlorides by contributing additional van der Waals contacts and sulfur-mediated interactions.

Agrochemical Intermediate Development Leveraging Tetrahydrothiophene Bioisosterism

Alkylsulfamoyl chlorides are established key units for synthesizing biologically active crop protection agents [1]. The tetrahydrothiophene ring serves as a saturated bioisostere of thiophene, retaining sulfur's capacity for cytochrome P450 interactions while eliminating aromatic planarity that can cause off-target effects. The compound's LogP of 1.1 and TPSA of 71.1 Ų place it within favorable agrochemical property space, and the thioether can be oxidized post-coupling to modulate soil mobility and metabolic stability [2].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Tunable lipophilicity and thioether-to-sulfone oxidation handle
Sulfoxide/sulfone chemotype SAR validation
Chiral sulfonamide candidate synthesis
Racemic C3 stereocenter for enantioselective routes
Chiral resolution or asymmetric catalysis assessment
Heterocycle-sulfamoyl hybrid synthesis
Documented pyrrole sulfamoylation precedent
Extension to indole, pyrazole, and thiophene series
Agrochemical intermediate development
Saturated tetrahydrothiophene bioisostere of thiophene
Soil mobility and metabolic stability assessment
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